
6-Chloro-n4-methyl-n4-((1-methyl-1h-pyrazol-4-yl)methyl)pyrimidine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-n4-methyl-n4-((1-methyl-1h-pyrazol-4-yl)methyl)pyrimidine-2,4-diamine is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro group and a pyrazolylmethyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-n4-methyl-n4-((1-methyl-1h-pyrazol-4-yl)methyl)pyrimidine-2,4-diamine typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate precursors, such as chloroacetaldehyde and guanidine derivatives.
Substitution Reaction: The chloro group is introduced via a nucleophilic substitution reaction using a suitable chlorinating agent.
Introduction of the Pyrazolylmethyl Group: The pyrazolylmethyl group is attached through a nucleophilic aromatic substitution reaction, where the pyrazole derivative acts as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and automated synthesis platforms.
化学反应分析
Types of Reactions
6-Chloro-n4-methyl-n4-((1-methyl-1h-pyrazol-4-yl)methyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
科学研究应用
6-Chloro-n4-methyl-n4-((1-methyl-1h-pyrazol-4-yl)methyl)pyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Pharmaceuticals: The compound is studied for its potential therapeutic effects in treating various diseases, including inflammatory and autoimmune disorders.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
作用机制
The mechanism of action of 6-Chloro-n4-methyl-n4-((1-methyl-1h-pyrazol-4-yl)methyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
相似化合物的比较
Similar Compounds
Uniqueness
6-Chloro-n4-methyl-n4-((1-methyl-1h-pyrazol-4-yl)methyl)pyrimidine-2,4-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research and development.
属性
分子式 |
C10H13ClN6 |
|---|---|
分子量 |
252.70 g/mol |
IUPAC 名称 |
6-chloro-4-N-methyl-4-N-[(1-methylpyrazol-4-yl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H13ClN6/c1-16(5-7-4-13-17(2)6-7)9-3-8(11)14-10(12)15-9/h3-4,6H,5H2,1-2H3,(H2,12,14,15) |
InChI 键 |
BMAOORKTXWGPFS-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=N1)CN(C)C2=CC(=NC(=N2)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


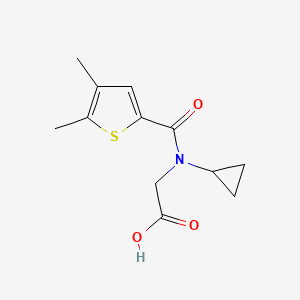
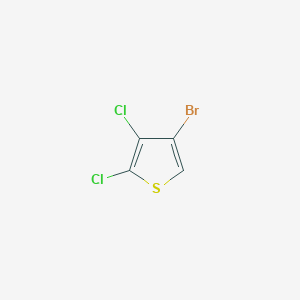
![(3aR,5S,6R,6aR)-6-(Benzyloxy)-2,2-dimethyl-6-vinyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B14902586.png)

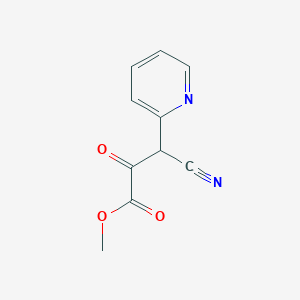

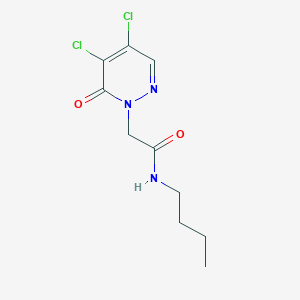

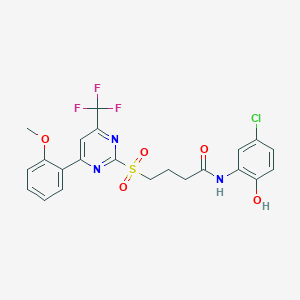
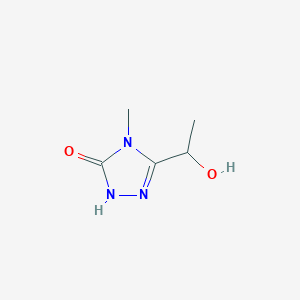
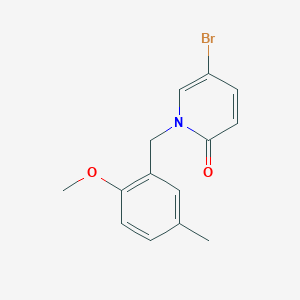
![2-amino-5-(3-bromophenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B14902629.png)


